2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with Pyridine: The pyridine moiety can be introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine and pyrimidine rings can facilitate binding to biological targets. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
6-(trifluoromethyl)pyrimidin-4-amine: Lacks the pyridine and methyl groups, potentially affecting its binding affinity and specificity.
Uniqueness
The presence of both the trifluoromethyl group and the pyridine moiety in 2-methyl-N-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4-amine makes it unique, as these groups can significantly influence the compound’s chemical and biological properties. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the pyridine ring can improve binding to biological targets.
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4/c1-7-16-8(11(12,13)14)6-10(17-7)18-9-4-2-3-5-15-9/h2-6H,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINAFFUFFVYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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